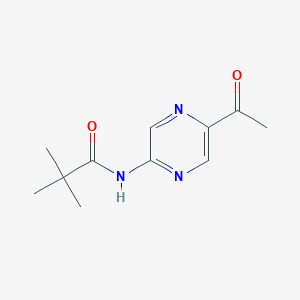

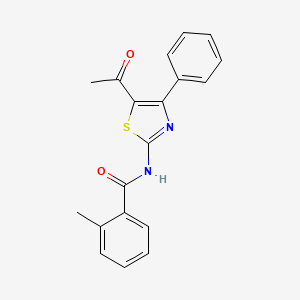

![molecular formula C20H19ClN2O3S B2523812 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 2034359-56-1](/img/structure/B2523812.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

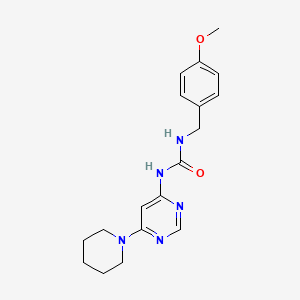

The compound is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of a benzene ring fused to a thiophene ring . The molecule also contains an oxalamide group, which is a type of amide.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b]thiophene ring and the introduction of the oxalamide group. One possible method for synthesizing benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be used to analyze the molecular structure of a compound .Aplicaciones Científicas De Investigación

Anticancer Potential

Research on structurally related benzo[b]thiophene analogs, such as hydroxyl-containing BP and EP, demonstrates selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through the BAX/BCL-2 ratio increase and caspase cascade activation. Molecular docking studies suggest strong interactions with proteins like CYP1A2, indicating potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Synthesis and Reactivity

The chemical reactivity of related benzo[b]thiophen derivatives has been explored, revealing the formation of N-alkyl-N-(2-chloroethyl)-3-aminomethylbenzo[b]thiophen hydrochlorides from 3-chloromethylbenzo[b]thiophen and ethanolamines. These reactions highlight the synthetic versatility of benzo[b]thiophen derivatives in producing pharmacologically active compounds (Chapman et al., 1968).

Molecular Structure and Crystallography

Structural analysis of closely related compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, reveals specific molecular conformations and supramolecular structures, providing insights into how structural variations influence physicochemical properties and potential interactions with biological targets (Wang et al., 2016).

Antitumor Agents

The synthesis of new compounds incorporating thiophene moieties, such as bis-pyrazolyl-thiazoles, has demonstrated significant antitumor activity against hepatocellular carcinoma cell lines. This indicates the potential of thiophene derivatives in the development of new anticancer drugs (Gomha et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, it could be studied for its potential use in pharmaceuticals, given the biological activity of some benzo[b]thiophene derivatives .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-12-14(21)7-5-8-15(12)23-19(25)18(24)22-11-20(2,26)17-10-13-6-3-4-9-16(13)27-17/h3-10,26H,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWCTYNTZHLMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

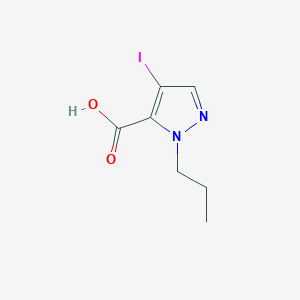

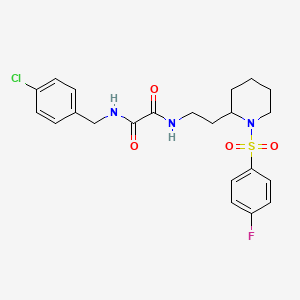

![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)

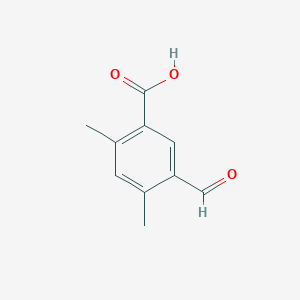

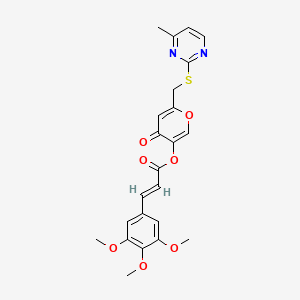

![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)

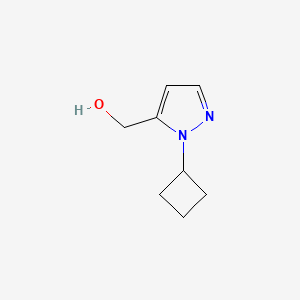

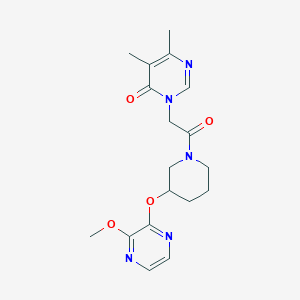

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)

![N-(1-Cyanocyclopentyl)-2-[[11-(4-ethoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2523752.png)